Dmfl-tpd

Descripción general

Descripción

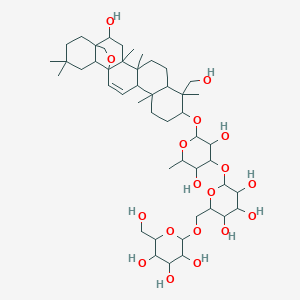

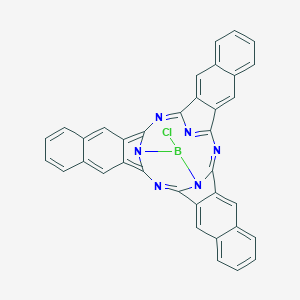

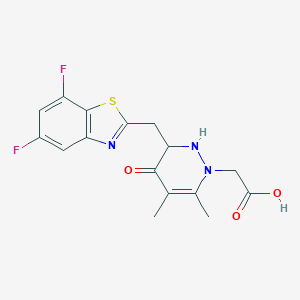

DMFL-TPD, also known as N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-9,9-dimethyl-fluorene, is a compound used in Organic Light Emitting Diode (OLED) technology . It has a molecular weight of 556.74 g/mol and a molecular formula of C41H36N2 .

Molecular Structure Analysis

The IUPAC name for DMFL-TPD is 9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine . The compound has a complex structure with multiple aromatic rings .

Physical And Chemical Properties Analysis

DMFL-TPD has a molecular weight of 556.7 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound is characterized by a high degree of aromaticity, which is typical for molecules used in OLED technology .

Aplicaciones Científicas De Investigación

Near-Infrared (NIR) Electroluminescence in OLEDs

“Dmfl-tpd” has been utilized in the development of OLEDs (organic light-emitting diodes) that emit in the NIR spectrum. These OLEDs, with high photoluminescence quantum yields, are based on fluorinated 1,3-diketonate coordination compounds of the Nd^3+ ion. The electroluminescent properties of these compounds are particularly beneficial for OLED design, as they allow for efficient triplet harvesting, which is crucial for the device’s performance .

Telecommunications

The NIR emission bands of Nd^3+ complexes, which include “Dmfl-tpd”, are within the telecommunications range. This makes them suitable for applications in advanced photonics, where narrow luminescent bands are required for precise signal transmission .

Biomedical Imaging

Due to the transparency of biological tissues in the NIR range, “Dmfl-tpd” complexes that emit at 880, 1060, and 1330 nm are extensively employed in biomedical imaging. This application is critical for non-invasive medical diagnostics and research .

Optoelectronics

In optoelectronics, “Dmfl-tpd” can be used in the fabrication of devices that require transparent conducting substrates. Its properties are advantageous for applications such as small-molecule OLEDs, organic photovoltaic diodes (PVs), and organic transistors (OTFTs) .

Spectroscopy

Spectroscopic applications benefit from the narrow luminescent bands of “Dmfl-tpd” based Nd^3+ complexes. These bands are essential for accurate spectral analysis in various research and industrial applications .

Advanced Material Research

“Dmfl-tpd” is also a subject of interest in the research of advanced materials for next-generation electronic applications. Its performance in electroluminescence and compatibility with various deposition techniques make it a valuable compound for exploring new electronic materials .

Direcciones Futuras

While specific future directions for DMFL-TPD are not mentioned in the available literature, the field of OLED technology continues to be a vibrant area of research. The development of new compounds and the improvement of existing ones, like DMFL-TPD, are ongoing efforts aimed at enhancing the performance and efficiency of OLED devices .

Mecanismo De Acción

Target of Action

DMFL-TPD, or N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene , is a compound used in the field of targeted protein degradation (TPD) . TPD has been established as a viable alternative to attenuate the function of a specific protein of interest in both biological and clinical contexts . The unique TPD mode-of-action has allowed previously undruggable proteins to become feasible targets .

Mode of Action

DMFL-TPD operates through the mechanism of targeted protein degradation, which involves the ubiquitin-proteasome system (UPS) . The UPS eliminates short-lived proteins and soluble misfolded proteins . The UPS also compromises various ubiquitin ligases and de-ubiquitinating enzymes (DUBs) . The ubiquitin protein is attached to proteins via a lysine isopeptide bond as a post-translational modification through sequential reaction involving three enzymes: a Ub activating enzyme(E1), a Ub conjugating enzyme(E2), and a Ub ligase (E3) . E3 catalyzes the transferring of the ubiquitin molecule from E2 to substrates . The repeated action of these three enzymes leads to the polyubiquitination of the substrate .

Biochemical Pathways

The biochemical pathways affected by DMFL-TPD are primarily those involved in protein degradation. In eukaryotic cells, damaged proteins or organelles can be cleared by proteasomes or lysosomes . Proteasomes are part of the UPS responsible for degradation of proteins that are damaged, unfolded, and useless . In contrast, lysosomes are responsible for degradation of long-lived proteins, insoluble protein aggregates, even entire organelles, macromolecular compounds, and intracellular parasites via endocytosis, phagocytosis, or autophagy pathways .

Result of Action

The primary result of DMFL-TPD’s action is the degradation of target proteins. This degradation process can modulate historically ‘undruggable’ non-enzyme proteins . The long-lived triplet excitons of DMFL-TPD doped in the THEB/cholesterol host was 4.2 times longer than that observed when doped in mCP .

Action Environment

The action of DMFL-TPD can be influenced by environmental factors. For instance, the phosphorescence quenching behavior of the guest material was investigated under vacuum conditions . Conversely, when doped into a host that did exhibit intermolecular hydrogen bonding, the IJ remained almost unaffected at temperatures below the Tg of the host . These results indicated that weak thermal diffusional motion of a host material intrinsically quenches long-lived triplet excitons of purely organic guest materials .

Propiedades

IUPAC Name |

9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H36N2/c1-29-13-11-19-33(25-29)42(31-15-7-5-8-16-31)35-21-23-37-38-24-22-36(28-40(38)41(3,4)39(37)27-35)43(32-17-9-6-10-18-32)34-20-12-14-30(2)26-34/h5-28H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBXDAMWVRMLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572451 | |

| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dmfl-tpd | |

CAS RN |

677350-83-3 | |

| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

sulfide](/img/structure/B115407.png)

![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)